molecular formula C10H12N2O4 B8606359 Methyl 2-(2-nitrobenzylamino)acetate

Methyl 2-(2-nitrobenzylamino)acetate

Cat. No.: B8606359
M. Wt: 224.21 g/mol
InChI Key: CRHCIGDAJNREPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(2-nitrobenzylamino)acetate is an organic compound that features a nitro group, a benzylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2-nitrobenzylamino)acetate typically involves the following steps:

    Amination: The conversion of the nitrobenzyl compound to the corresponding benzylamine.

    Esterification: The reaction of the benzylamine with acetic acid and methanol to form the ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Reduction: (2-Amino-benzylamino)-acetic acid methyl ester.

    Substitution: Various substituted benzylamino derivatives.

Scientific Research Applications

Methyl 2-(2-nitrobenzylamino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-nitrobenzylamino)acetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The benzylamino group can form hydrogen bonds and participate in various biochemical pathways.

Comparison with Similar Compounds

    (2-Nitro-benzylamino)-acetic acid ethyl ester: Similar structure but with an ethyl ester group.

    (2-Nitro-benzylamino)-propionic acid methyl ester: Similar structure but with a propionic acid group.

Uniqueness: Methyl 2-(2-nitrobenzylamino)acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ester group makes it more reactive in esterification and hydrolysis reactions compared to similar compounds.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 2-[(2-nitrophenyl)methylamino]acetate

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)7-11-6-8-4-2-3-5-9(8)12(14)15/h2-5,11H,6-7H2,1H3

InChI Key

CRHCIGDAJNREPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-nitrobenzyl bromide (1.0 g, 4.63 mmol) and glycine methyl ester hydrochloride (868 mg, 6.94 mmol) in dry DMF (10 mL), was added DIPEA (2.42 mL, 13.89 mmol) under nitrogen atmosphere. The reaction mixture was stirred at. r.t. overnight. After completion of the reaction as confirmed by TLC, water (50 mL) was added to the reaction mixture. The crude product was extracted with ethyl acetate (20 mL). The aqueous layer was washed with ethyl acetate (2×10 mL), The combined organic extract was dried over Na2SO4 and the solvents were removed in vacuo to afford the crude compound, which was purified by column chromatography (silica gel, 1:9 EtOAc:Pet Ether) to afford pure (2-nitro-benzylamino)-acetic acid methyl ester (765 mg 73%) as a viscous oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
868 mg
Type
reactant
Reaction Step One
Name
Quantity
2.42 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

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